
Iodure de triméthyl-D9-sulfonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsulfonium iodide is an organic compound with the formula C3H9IS . It is commonly used as a methylating agent in organic synthesis . The compound is commercially available and is used in various applications, including the development of moisture-stable hybrid perovskite solar cells .
Synthesis Analysis
Trimethylsulfonium iodide can be synthesized by treating a suitable alkyl halide with a thioether. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide: (CH3)2S + CH3I → [(CH3)3S]+I− .Molecular Structure Analysis
The molecular weight of Trimethylsulfonium iodide is 204.073 . X-ray crystallography reveals that the ion has trigonal pyramidal molecular geometry at the sulfur atom, with C-S-C angles near 102° and C-S bond distance of 177 picometers .Chemical Reactions Analysis
Trimethylsulfonium iodide is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This compound is used as a methylene-transfer reagent and is used to prepare epoxides .Physical And Chemical Properties Analysis
Trimethylsulfonium iodide is a colorless crystal that decomposes at 203-207 °C . It has a relatively large optical band gap (Eg = 2.32 eV) and high absorption coefficient (α = 2.30 × 10^4 cm^−1) with a hexagonal one-dimensional crystal structure .Applications De Recherche Scientifique
Synthèse organique
L'iodure de triméthyl-D9-sulfonium est couramment utilisé comme agent méthylant en synthèse organique. Il peut réagir avec des bases fortes pour produire du méthylide de diméthylsulfonium, qui réagit ensuite in situ avec les groupes carbonyles des cétones pour former des époxydes ou des alcools allyliques .
Recherche antimicrobienne
Dans la catégorie des antimicrobiens, ce composé présente un potentiel dans le développement d'agents antimicrobiens innovants. Ses propriétés pourraient être exploitées pour créer de nouveaux traitements contre les infections microbiennes .
Chimie analytique
En chromatographie gaz-liquide, il sert d'agent de dérivatisation pour les acides gras bactériens, les transformant en esters méthyliques. Ce processus est crucial pour l'identification des bactéries et est plus efficace que les techniques conventionnelles .
Réactions d'époxydation
La réaction de Corey-Chaykovsky utilise l'iodure de triméthylsulfonium pour l'époxydation des cétones, des aldéhydes et des imines. Cette réaction est importante pour la création d'époxydes, qui sont des intermédiaires précieux dans diverses synthèses chimiques .
Transformations asymétriques
Les ylures de sulfoxonium, dérivés de composés comme l'this compound, sont utilisés dans les transformations asymétriques. Ils servent d'alternatives plus sûres aux composés diazo et ont été utilisés dans une variété de nouvelles réactions chimiques .
Ces applications mettent en évidence l'importance du composé dans plusieurs disciplines de recherche. Chaque application exploite les propriétés chimiques uniques de l'this compound pour faciliter différents types de réactions et de processus.
Pour des informations plus détaillées sur chaque application, des recherches supplémentaires et l'accès à des bases de données spécialisées seraient nécessaires.
MilliporeSigma - Iodure de triméthylsulfonium MilliporeSigma - Chromatographie gaz-liquide Procure-Net - Recherche antimicrobienne <a appearance="system-link" h="ID=SERP,5015.1"
Mécanisme D'action
Target of Action
Trimethyl-D9-sulfonium iodide primarily targets carbonyl compounds , specifically ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
Trimethyl-D9-sulfonium iodide interacts with its targets through a process known as the Corey-Chaykovsky Reaction . This reaction begins with the deprotonation of sulfonium halides with strong bases to generate ylides . The ylide then acts as a nucleophile, attacking the carbonyl compound . The resulting oxygen anion reacts as an intramolecular nucleophile towards the electrophilic ylide carbon, which bears a sulfonium cation as a good leaving group .
Biochemical Pathways
The interaction of Trimethyl-D9-sulfonium iodide with carbonyl compounds leads to the formation of epoxides . Epoxides are cyclic ethers that are involved in various biochemical pathways. They can undergo reactions to form a variety of other compounds, serving as versatile intermediates in organic synthesis .
Result of Action
The primary result of Trimethyl-D9-sulfonium iodide’s action is the formation of epoxides from carbonyl compounds . Epoxides are valuable in organic synthesis due to their ability to undergo a variety of reactions, leading to the formation of a wide range of products.
Action Environment
The action of Trimethyl-D9-sulfonium iodide can be influenced by various environmental factors. For instance, the presence of a strong base is necessary for the generation of the ylide that initiates the Corey-Chaykovsky Reaction . Additionally, the reaction’s efficiency can be affected by the solvent used, the temperature, and the presence of other substances that can react with the ylide or the carbonyl compound .
Safety and Hazards
Trimethylsulfonium iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and to use personal protective equipment as required .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Trimethyl-D9-sulfonium iodide is known to play a role in biochemical reactions. It is used to generate dimethyloxosulfonium methylide by reaction with sodium hydride . This compound is used as a methylene-transfer reagent, and is used to prepare epoxides
Molecular Mechanism
Trimethyl-D9-sulfonium iodide exerts its effects at the molecular level through its conversion to dimethyloxosulfonium methylide . This compound can react with the carbonyl group of ketones to form epoxides
Propriétés
IUPAC Name |
tris(trideuteriomethyl)sulfanium;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S.HI/c1-4(2)3;/h1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJYIHQDILEQNR-KYRNGWDOSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[S+](C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

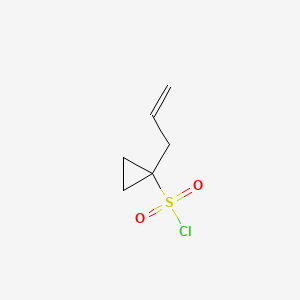
![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

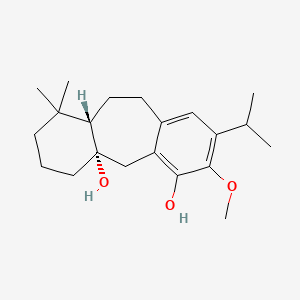

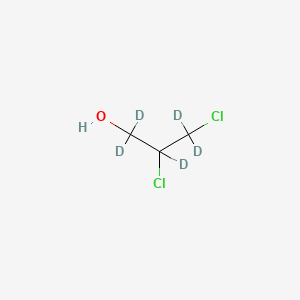
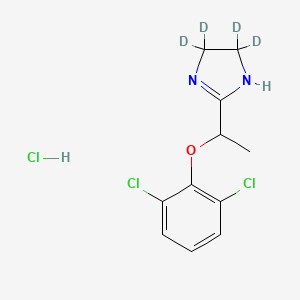
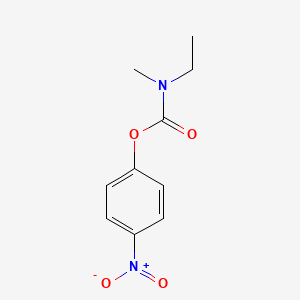
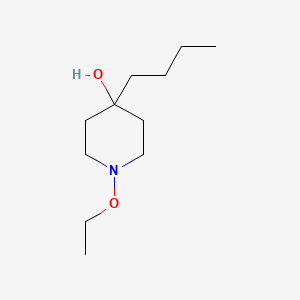

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethyl-d6-amine](/img/structure/B564500.png)
![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-(methyl-d3)-O-ethylcarbamate](/img/structure/B564502.png)
